molecular formula C15H21N3O2S B2789315 N1-cyclopropyl-N3-(thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide CAS No. 1219912-04-5

N1-cyclopropyl-N3-(thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide

Cat. No.: B2789315
CAS No.: 1219912-04-5
M. Wt: 307.41
InChI Key: JVJZKBIMHDVVOS-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N3-(thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a thiophen-2-ylmethyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopropyl-N3-(thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is to react cyclopropylamine with thiophene-2-carboxylic acid chloride to form an intermediate, which is then further reacted with piperidine-1,3-dicarboxylic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N1-cyclopropyl-N3-(thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N1-cyclopropyl-N3-(thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its interactions with biological targets can lead to the discovery of novel therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products with enhanced performance.

Mechanism of Action

The mechanism by which N1-cyclopropyl-N3-(thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N1-cyclopropyl-N3-(pyridin-2-ylmethyl)piperidine-1,3-dicarboxamide

  • N1-cyclopropyl-N3-(benzyl)piperidine-1,3-dicarboxamide

  • N1-cyclopropyl-N3-(phenylmethyl)piperidine-1,3-dicarboxamide

Uniqueness: N1-cyclopropyl-N3-(thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide stands out due to its thiophene moiety, which imparts unique chemical and biological properties compared to its analogs. This distinctiveness can lead to different reactivity patterns and biological activities.

Properties

IUPAC Name

1-N-cyclopropyl-3-N-(thiophen-2-ylmethyl)piperidine-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c19-14(16-9-13-4-2-8-21-13)11-3-1-7-18(10-11)15(20)17-12-5-6-12/h2,4,8,11-12H,1,3,5-7,9-10H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJZKBIMHDVVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2CC2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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